molecular formula C7H10O2 B14661927 Propane, 1-(2-butynyloxy)-2,3-epoxy- CAS No. 42468-64-4

Propane, 1-(2-butynyloxy)-2,3-epoxy-

Cat. No.: B14661927
CAS No.: 42468-64-4
M. Wt: 126.15 g/mol
InChI Key: ZJUDBWRATXIYDO-UHFFFAOYSA-N
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Description

Propane, 1-(2-butynyloxy)-2,3-epoxy- is an organic compound with a unique structure that includes an epoxy group and a butynyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1-(2-butynyloxy)-2,3-epoxy- typically involves the reaction of an appropriate epoxide with a butynyloxy compound. One common method is the reaction of 1-chloro-3-(2-butynyloxy)-2-propanol with a base to form the desired epoxy compound .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Propane, 1-(2-butynyloxy)-2,3-epoxy- can undergo various types of chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.

    Reduction: The butynyloxy group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under mild conditions.

Major Products Formed

    Oxidation: Diols or other oxygenated products.

    Reduction: Alkenes or alkanes.

    Substitution: Substituted alcohols or ethers.

Scientific Research Applications

Propane, 1-(2-butynyloxy)-2,3-epoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propane, 1-(2-butynyloxy)-2,3-epoxy- involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The butynyloxy group can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane, 1-(2-butynyloxy)-2,3-epoxy- is unique due to the presence of both an epoxy group and a butynyloxy substituent

Properties

CAS No.

42468-64-4

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(but-2-ynoxymethyl)oxirane

InChI

InChI=1S/C7H10O2/c1-2-3-4-8-5-7-6-9-7/h7H,4-6H2,1H3

InChI Key

ZJUDBWRATXIYDO-UHFFFAOYSA-N

Canonical SMILES

CC#CCOCC1CO1

Origin of Product

United States

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